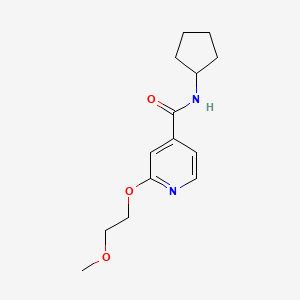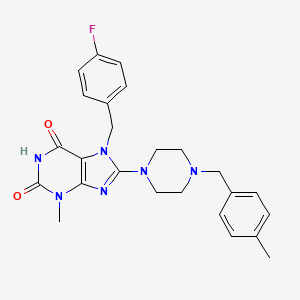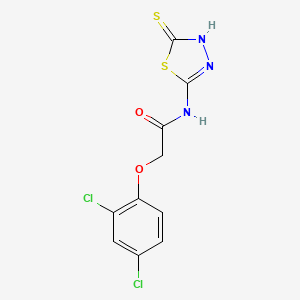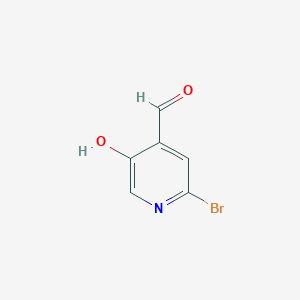
2-Bromo-5-hydroxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-hydroxyisonicotinaldehyde” is a chemical compound with the CAS Number: 1196145-13-7 . It has a molecular weight of 202.01 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-hydroxyisonicotinaldehyde” is C6H4BrNO2 . The InChI code is 1S/C6H4BrNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H .Physical And Chemical Properties Analysis
“2-Bromo-5-hydroxyisonicotinaldehyde” is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 202.01 .Scientific Research Applications
Catalysis in Chemical Synthesis
2-Bromo-5-hydroxyisonicotinaldehyde, as a chemical compound, may have potential applications in catalysis, particularly in reactions involving the transformation of organic molecules. For instance, research by Körner, Jung, and Kruse (2018) on the hydrothermal dehydration of fructose to 5-hydroxymethylfurfural (HMF) highlights the role of Bronsted acids in catalyzing similar chemical transformations. The findings suggest that such compounds could be used to accelerate certain chemical reactions or to evoke alternative reaction mechanisms in organic chemistry (Körner, Jung, & Kruse, 2018).
Polymer Synthesis
Compounds like 2-Bromo-5-hydroxyisonicotinaldehyde may also be used in the synthesis of polymers. Uhrich, Hawker, Fréchet, and Turner (1992) have shown that related brominated compounds can undergo self-condensation to create polymers with significant molecular weights. This suggests the potential of 2-Bromo-5-hydroxyisonicotinaldehyde in polymer chemistry for creating materials with unique properties (Uhrich, Hawker, Fréchet, & Turner, 1992).
Antioxidative Properties
Research on bromoindole derivatives from marine organisms, such as the study by Ochi, Kataoka, Ariki, Iwatsuki, Kodama, and Fukuyama (1998), indicates the antioxidative potential of brominated compounds. While the study doesn't directly involve 2-Bromo-5-hydroxyisonicotinaldehyde, it suggests that brominated compounds could have significant antioxidative properties, which could be applicable in pharmaceuticals or as dietary supplements (Ochi et al., 1998).
Bio-Catalysts Design
In the field of biocatalysts, the use of specific chemical reagents is crucial. Studies like the one by Barbosa, Ortiz, Berenguer-Murcia, Torres, Rodrigues, and Fernández-Lafuente (2014) on glutaraldehyde in biocatalysts design provide insights into how certain chemical compounds can be used to design more effective biocatalysts. The potential use of brominated compounds like 2-Bromo-5-hydroxyisonicotinaldehyde in this field could be explored for similar applications (Barbosa et al., 2014).
Educational Experiments in Chemistry
In educational settings, compounds like 2-Bromo-5-hydroxyisonicotinaldehyde can be used to demonstrate key chemical reactions and processes. Simeonov and Afonso (2013) describe the synthesis of 5-hydroxymethylfurfural (HMF) from fructose in an educational experiment, highlighting how such compounds can be used to teach important concepts in organic and analytical chemistry (Simeonov & Afonso, 2013).
Safety and Hazards
The safety information for “2-Bromo-5-hydroxyisonicotinaldehyde” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-bromo-5-hydroxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECQZMXEHNJXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxyisonicotinaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)
![Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate](/img/structure/B2691057.png)


![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)
![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)
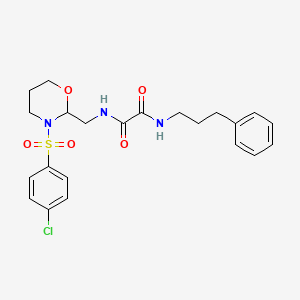
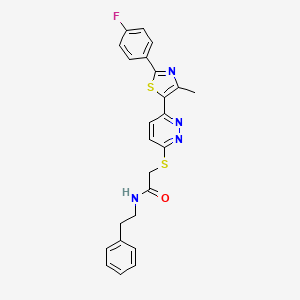


![Tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate](/img/structure/B2691073.png)
